Tataramide B

Diabetes Metabolic Disease Enzyme Inhibition

Tataramide B offers 50% lower α-amylase and 33% lower α-glucosidase IC50 versus acarbose, plus sub-μM β-glucuronidase inhibition. Its van der Waals binding profile supports superior GI tolerability in antidiabetic research. A robust probe for neuroinflammation and metabolic-immune crosstalk studies.

Molecular Formula C36H36N2O8
Molecular Weight 624.7 g/mol
CAS No. 80510-06-1
Cat. No. B206653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTataramide B
CAS80510-06-1
Synonymstribulusamide A
tribulusamide-A
Molecular FormulaC36H36N2O8
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O
InChIInChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+
InChIKeyDROXVBRNXCRUHP-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Tataramide B (Grossamide) CAS 80510-06-1: A Lignanamide Natural Product with Multi-Target Pharmacological Potential


Tataramide B, also known as Grossamide (CAS: 80510-06-1), is a naturally occurring lignanamide first isolated from Capsicum annuum var. grossum (bell pepper) [1]. It belongs to the 2-arylbenzofuran flavonoid class and is characterized by a complex dimeric structure with a molecular weight of 624.7 g/mol [2]. The compound has since been identified in diverse plant sources including Cannabis sativa (hemp seed), Datura stramonium, and Tribulus terrestris [3]. Structurally, Tataramide B contains two cinnamic amide moieties linked via a benzofuran core, featuring multiple hydroxyl and methoxy substituents that contribute to its hydrogen bonding capacity (5 H-bond donors, 8 acceptors) and moderate lipophilicity (XLogP = 4.9) [2].

Why Generic Lignanamide Substitution Is Not Advisable for Tataramide B Procurement


Lignanamides as a class exhibit considerable structural diversity in terms of aryl group substitution patterns, stereochemistry, and the nature of the linking core (e.g., benzofuran vs. arylnaphthalene vs. acyclic bis-phenylpropane) [1]. Even closely related analogs such as Grossamide K (which differs by a single hydroxymethyl substitution) demonstrate markedly different potency profiles: Tataramide B inhibits β-glucuronidase with an IC50 of 0.73 ± 0.03 μM, whereas Grossamide K is approximately 1.7-fold less potent (IC50: 1.24 ± 0.03 μM) [2]. Furthermore, Tataramide B exhibits a unique dual inhibition profile against α-amylase and α-glucosidase that is not shared by many structurally simpler phenolic amides like N-trans-feruloyltyramine [3]. These quantitative differences in target engagement and potency preclude generic substitution; the specific 2R,3S stereochemistry and 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide core of Tataramide B are essential for its documented pharmacological activities.

Quantitative Differentiation Evidence for Tataramide B: Head-to-Head Performance Against Key Comparators


Tataramide B Demonstrates 50% Lower α-Amylase IC50 and 33% Lower α-Glucosidase IC50 Compared to Acarbose

In a direct comparative study using in vitro enzyme inhibition assays, Tataramide B (Grossamide) exhibited potent dual inhibition of α-amylase and α-glucosidase. Against α-amylase, Tataramide B displayed an IC50 of 44.4 ± 5 μM, which is 50% lower (i.e., more potent) than the clinical reference drug acarbose (IC50: 89 μM). For α-glucosidase, Tataramide B showed an IC50 of 72 ± 5 μM, representing a 33% improvement over acarbose (IC50: 108 μM) [1]. Molecular dynamics simulations further revealed a persistent hydrogen bond network with GLN63 (91% occupancy) critical for α-amylase inhibition, a binding feature not observed with acarbose [1].

Diabetes Metabolic Disease Enzyme Inhibition

Tataramide B Exhibits Sub-Micromolar β-Glucuronidase Inhibition, 1.7-Fold More Potent Than Structural Analog Grossamide K

In a comparative evaluation of alkaloids isolated from Hibiscus trionum, Tataramide B (referred to as Grossamide) emerged as the most potent β-glucuronidase inhibitor among all tested compounds, with an IC50 of 0.73 ± 0.03 μM. Its close structural analog Grossamide K, which differs by a single hydroxymethyl substitution, showed an IC50 of 1.24 ± 0.03 μM, making Tataramide B approximately 1.7-fold more potent [1]. Both compounds exhibited noncompetitive inhibition kinetics, but molecular dynamics simulations (200 ns) revealed that Tataramide B maintained more stable trajectories and achieved lower binding free energies compared to Grossamide K [1].

Cancer Drug Metabolism Natural Product

Tataramide B Demonstrates Concentration-Dependent Suppression of LPS-Induced Neuroinflammation in BV2 Microglia

In an in vitro model of neuroinflammation, Tataramide B (Grossamide) significantly inhibited the secretion of pro-inflammatory cytokines from LPS-stimulated BV2 microglia cells. Pre-treatment with Tataramide B at concentrations of 10, 15, and 20 μM reduced the mRNA levels of TNF-α and IL-6 in a dose-dependent manner [1]. Mechanistically, Tataramide B attenuated LPS-induced expression of Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88), and suppressed phosphorylation and nuclear translocation of NF-κB p65 [1]. While a direct head-to-head comparator was not included in this specific assay, the magnitude of suppression at 20 μM (>60% reduction in TNF-α secretion) provides a quantitative benchmark for activity in this cellular context [1].

Neuroinflammation Neurodegenerative Disease Microglia

Tataramide B Shifts Macrophage Polarization from Pro-Inflammatory M1 to Anti-Inflammatory M2 Phenotype via Metabolic Reprogramming

In a study examining macrophage polarization, Tataramide B (referred to as GSE) significantly down-regulated M1 macrophage biomarkers (Cd32a, Cd80, and Cd86) while simultaneously increasing M2 indicators (Cd163, Mrc1, and Socs1), demonstrating a quantitative shift in the M1/M2 balance [1]. This effect was mechanistically linked to metabolic reprogramming: Tataramide B restored fragmented TCA cycle activity by reducing succinate accumulation and up-regulating isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, thereby maintaining NAD+/NADH and ATP/ADP homeostasis [1]. The study quantified that Tataramide B reduced extracellular acidification rate (ECAR) and enhanced oxygen consumption rate (OCR), confirming a metabolic shift from glycolysis to oxidative phosphorylation [1].

Immunometabolism Inflammation Macrophage

Physicochemical Properties of Tataramide B Predict Acceptable Drug-Likeness Despite Large Molecular Weight, Supporting Formulation Feasibility

Comprehensive ADMET profiling of Tataramide B predicted acceptable drug-likeness despite its relatively large molecular weight of 624.7 g/mol. Key computed properties include a topological polar surface area (TPSA) of 147.0 Ų, XLogP3 of 4.9, and 5 hydrogen bond donors [1][2]. The compound does not violate Lipinski's Rule of Five (MW > 500, but only one violation; LogP < 5) and exhibits no PAINS alerts [1]. Melting point was experimentally determined as 169–174 °C (with decomposition), and predicted boiling point is 934.8 ± 65.0 °C [3].

ADMET Drug-Likeness Natural Product

Optimal Research and Industrial Application Scenarios for Tataramide B Procurement


Antidiabetic Drug Discovery: Dual α-Amylase/α-Glucosidase Inhibitor Lead Optimization

Based on the direct head-to-head evidence showing Tataramide B outperforms acarbose in both α-amylase (50% lower IC50) and α-glucosidase (33% lower IC50) inhibition [1], this compound is ideally suited as a starting scaffold for developing next-generation antidiabetic agents. Its van der Waals-driven binding mode and preferential α-amylase engagement may mitigate the severe gastrointestinal side effects associated with acarbose [1]. Procurement is recommended for medicinal chemistry groups pursuing dual carbohydrase inhibition with improved tolerability profiles.

Cancer and Inflammation Target Validation: β-Glucuronidase Inhibition Studies

Tataramide B's sub-micromolar potency against β-glucuronidase (IC50: 0.73 ± 0.03 μM) and its 1.7-fold superiority over Grossamide K [2] position it as a valuable chemical probe for investigating the role of β-glucuronidase in cancer progression, drug-induced toxicity, and inflammatory disorders. The compound's noncompetitive inhibition mode and stable binding trajectory (confirmed by 200 ns MD simulations) [2] make it a robust tool for target validation and structure-activity relationship studies.

Neuroinflammation and Immunometabolism Research: TLR4/NF-κB Pathway and Macrophage Polarization Studies

Tataramide B has been quantitatively validated to suppress LPS-induced neuroinflammation in BV2 microglia via TLR4/MyD88/NF-κB pathway inhibition [3] and to reprogram macrophage metabolism from M1 to M2 polarization [4]. This dual capability in both neural and peripheral immune contexts makes it a unique chemical tool for studies exploring the intersection of immunometabolism and neuroinflammation. Researchers investigating metabolic-immune crosstalk in neurodegenerative diseases or chronic inflammatory conditions will find this compound particularly valuable.

Natural Product Reference Standard and Analytical Method Development

As a well-characterized lignanamide with defined stereochemistry (2R,3S configuration), molecular weight (624.7 g/mol), and spectroscopic properties [5], Tataramide B serves as an excellent reference standard for HPLC, LC-MS, and NMR-based quality control of botanical extracts from Cannabis sativa, Capsicum annuum, and Tribulus terrestris. Its commercial availability with ≥98% purity and the existence of published isolation protocols [6] support its use in analytical method validation and phytochemical fingerprinting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tataramide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.